6-Methylquinoxaline-2-carbaldehyde
CAS No.:
Cat. No.: VC20153847
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H8N2O |
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Molecular Weight | 172.18 g/mol |
IUPAC Name | 6-methylquinoxaline-2-carbaldehyde |
Standard InChI | InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3 |
Standard InChI Key | ZRWDXVSKJWFATI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=NC=C(N=C2C=C1)C=O |
Chemical Identity and Structural Properties
Figure 1: Structural representation of 6-methylquinoxaline-2-carbaldehyde.
Synthesis and Reaction Mechanisms
Primary Synthetic Route
The most efficient method involves selenium dioxide (SeO₂)-mediated oxidation of 6-methylquinoxaline under microwave irradiation :
Reaction Scheme:
Table 1: Optimization of Synthesis Conditions
Parameter | Value | Yield | Reference |
---|---|---|---|
Oxidizing Agent | SeO₂ (1.3 equiv) | 91% | |
Solvent | 1,4-Dioxane/H₂O (5:1) | 85% | |
Temperature | 200°C (microwave) | 91% | |
Reaction Time | 30 min (microwave) | 91% |
Mechanistic Insight: SeO₂ selectively oxidizes the methyl group at C2 via a radical-mediated pathway, forming the aldehyde functionality . The reaction proceeds through a selenious acid intermediate, with microwave irradiation enhancing reaction efficiency .
Alternative Methods
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Conventional Heating: Prolonged reflux (6–12 hours) in dioxane yields comparable results but with lower efficiency (70–75%) .
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Catalytic Systems: TBHP (tert-butyl hydroperoxide) with SeO₂ improves regioselectivity in polycyclic substrates .
Spectral Characterization and Analytical Data
Table 2: Key Spectral Assignments
Applications in Medicinal Chemistry and Materials Science
Biological Activity
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Anticancer Potential: Derivatives like 4,4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) show IC₅₀ = 125 μg/mL against HepG2 liver cancer cells .
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Antimicrobial Activity: Quinoxaline aldehydes inhibit Yersinia enterocolitica (19.5 ± 1.0 mm zone of inhibition at 2.5 μg/mL) .
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Antioxidant Capacity: DPPH radical scavenging activity reaches 67.48% at 500 μg/mL .
Materials Science
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Nonlinear Optical (NLO) Properties: High first-order hyperpolarizability (β = 1.2×10⁻³⁰ esu) suggests utility in photonic devices .
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Coordination Chemistry: The aldehyde group facilitates Schiff base formation for metal-organic frameworks (MOFs).
Computational and Molecular Docking Studies
DFT Calculations
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Geometry Optimization: B3LYP/6-311++G(d,p) level confirms planar quinoxaline core with distorted aldehyde group .
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Frontier Molecular Orbitals: HOMO-LUMO gap = 4.2 eV, indicating moderate reactivity .
Molecular Docking
Mass Molarity Calculator
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